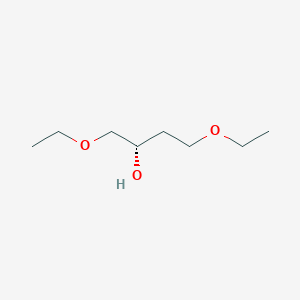

(2S)-1,4-diethoxybutan-2-ol

Description

(2S)-1,4-Diethoxybutan-2-ol is a chiral secondary alcohol characterized by a four-carbon butane backbone with ethoxy (-OCH2CH3) groups at positions 1 and 4 and a hydroxyl (-OH) group at position 2 in the S-configuration. This stereochemistry may influence its interactions in asymmetric synthesis or biological systems. The compound’s molecular formula is C8H18O3 (molecular weight: 162 g/mol), featuring two ether linkages and a hydroxyl group, which confer both polar and hydrophobic properties.

Properties

CAS No. |

253310-93-9 |

|---|---|

Molecular Formula |

C8H18O3 |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

(2S)-1,4-diethoxybutan-2-ol |

InChI |

InChI=1S/C8H18O3/c1-3-10-6-5-8(9)7-11-4-2/h8-9H,3-7H2,1-2H3/t8-/m0/s1 |

InChI Key |

FVQOQCNDUHGCFB-QMMMGPOBSA-N |

Isomeric SMILES |

CCOCC[C@@H](COCC)O |

Canonical SMILES |

CCOCCC(COCC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1,4-diethoxybutan-2-ol typically involves the reaction of (S)-2-butanol with ethyl iodide in the presence of a base such as sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of (S)-2-butanol is replaced by an ethoxy group. The reaction conditions usually involve refluxing the reactants in an aprotic solvent like dimethyl sulfoxide.

Industrial Production Methods

On an industrial scale, this compound can be produced using continuous flow reactors to ensure consistent product quality and yield. The process involves the same basic reaction as the laboratory synthesis but is optimized for large-scale production. Parameters such as temperature, pressure, and reactant concentrations are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2S)-1,4-diethoxybutan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate.

Reduction: The compound can be reduced to (2S)-1,4-diethoxybutane using reducing agents such as lithium aluminum hydride.

Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran.

Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products

Oxidation: (2S)-1,4-diethoxybutan-2-one.

Reduction: (2S)-1,4-diethoxybutane.

Substitution: Various substituted butanols depending on the nucleophile used.

Scientific Research Applications

(2S)-1,4-diethoxybutan-2-ol has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of (2S)-1,4-diethoxybutan-2-ol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, its mechanism of action may involve interactions with specific enzymes or receptors, although detailed studies are required to elucidate these pathways fully.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (2S)-1,4-diethoxybutan-2-ol with four structurally related compounds from the evidence:

Research Findings and Implications

- Lumping Strategy : highlights that compounds with similar structures (e.g., shared hydroxyl or ether groups) can be grouped to predict environmental behavior or reactivity. This approach might apply to this compound and its analogs, though stereochemical effects require separate evaluation .

- Stereochemical Considerations: The S-configuration of this compound could influence its enzymatic interactions or pharmacokinetics, a factor absent in non-chiral analogs like 1-(diethylamino)butan-2-ol.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.